molecular formula C9H4Cl2F6O B1294728 2-(3,4-Dichlorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol CAS No. 65072-48-2

2-(3,4-Dichlorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

Cat. No. B1294728
CAS RN: 65072-48-2
M. Wt: 313.02 g/mol
InChI Key: JCCWOKZXPBZZBV-UHFFFAOYSA-N
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Description

The compound "2-(3,4-Dichlorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol" is a fluorinated organic molecule that contains both chloro and fluoro substituents on an aromatic ring, as well as a hexafluoropropanol moiety. This structure suggests potential applications in materials science and organic synthesis due to the unique properties imparted by the fluorine atoms.

Synthesis Analysis

The synthesis of related fluorinated compounds often involves the use of fluorinating agents or the reaction of fluorinated intermediates with other organic molecules. For instance, the synthesis of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol was achieved by reacting phenol with hexafluoroacetone, using mesitylene as a solvent and methanesulfonic acid as a catalyst . This method could potentially be adapted for the synthesis of this compound by substituting the phenol with a 3,4-dichlorophenol derivative.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often characterized by strong intermolecular hydrogen bonds, as seen in the crystal structure of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, which forms two-dimensional layers due to these interactions . Similarly, the structure of 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide shows significant dihedral angles between the aromatic rings and the acetamide group, indicating that the presence of halogen atoms can influence the overall molecular conformation .

Chemical Reactions Analysis

Fluorinated compounds can participate in various chemical reactions, often exhibiting unique reactivity due to the electron-withdrawing effects of fluorine. For example, the base-promoted reaction of nucleophiles with 2-chloro-3,3,3-trifluoroprop-1-ene provides access to various β-substituted-trifluoromethyl-ethenes . This suggests that the hexafluoropropanol moiety in the compound of interest could also undergo nucleophilic substitution reactions, potentially leading to a wide range of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are heavily influenced by the presence of fluorine atoms. Fluorine imparts high electronegativity, chemical resistance, and unique intermolecular interactions. For instance, the ordered porous films based on fluorinated polyimide derived from hexafluoropropane dianhydride exhibit good solubility and hydrophilicity . These properties are indicative of the potential behavior of this compound in various environments and could guide its applications in material science or as an intermediate in organic synthesis.

Scientific Research Applications

Metabolic Pathways and Toxicity Studies

Research on related chlorophenyl compounds has revealed insights into their metabolic pathways and potential toxicity in various biological systems. For example, studies on the metabolism of procymidone derivatives in female rats have shown that such compounds undergo extensive metabolism, involving hydrolysis, dealkylation, and oxidation, with hydrolysis products being major metabolites (Tarui et al., 2009). This suggests a complex metabolic fate for chlorophenyl compounds, potentially including 2-(3,4-Dichlorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, in biological organisms.

Environmental Impact and Bioaccumulation

Chlorophenols, including compounds structurally related to this compound, have been studied for their environmental persistence and bioaccumulation potential. A study on the fate of 2,4-dichlorophenoxyacetic acid in bluegill sunfish proposed a metabolic pathway where the compound is metabolized to dichlorophenol and conjugates, indicating the environmental transformation and bioaccumulation potential of such compounds (Barnekow et al., 2001).

Endocrine Disruption Potential

Some chlorophenyl compounds have been investigated for their endocrine-disrupting effects. For example, 2,4-dichlorophenol has been evaluated for its potential as an environmental endocrine disruptor, affecting sex hormones and toxicological endpoints in a dose-dependent manner in aquatic organisms (Zhang et al., 2008). This raises questions about the potential endocrine-disrupting effects of structurally related compounds like this compound.

Antiprotozoal Activity

Chlorophenyl compounds have also been explored for their medicinal properties, such as antiprotozoal activity. The synthesis and evaluation of 2,5-bis(4-guanylphenyl)furans, which include chlorophenyl groups, have demonstrated significant activity against Trypanosoma rhodesiense, suggesting potential therapeutic applications for chlorophenyl compounds in treating protozoal infections (Das & Boykin, 1977).

Mechanism of Action

Target of Action

The primary target of 2-(3,4-Dichlorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is the photosystem II in the chloroplasts of plants . This compound, also known as DCMU, is an algicide and herbicide that inhibits photosynthesis .

Mode of Action

DCMU works by blocking the Q_B plastoquinone binding site of photosystem II, which prevents the electron flow from photosystem II to plastoquinone . This interruption of the photosynthetic electron transport chain reduces the plant’s ability to convert light energy into chemical energy .

Biochemical Pathways

The inhibition of photosystem II by DCMU affects the photosynthetic electron transport chain. This disruption prevents the production of ATP and NADPH, two crucial molecules for the Calvin cycle, which is responsible for carbon fixation . As a result, the plant’s ability to produce glucose and other organic compounds is severely compromised .

Result of Action

The result of DCMU’s action is the inhibition of photosynthesis, leading to the cessation of growth and eventually death of the plant . This is due to the plant’s inability to produce the necessary energy and organic compounds for its survival .

Action Environment

The efficacy and stability of DCMU can be influenced by various environmental factors. For instance, the compound’s effectiveness can be affected by the light intensity, as photosynthesis is a light-dependent process . Additionally, the pH and composition of the soil can impact the absorption and transportation of DCMU within the plant. The presence of other chemicals in the environment could also potentially interact with DCMU, altering its stability and effectiveness.

Biochemical Analysis

Biochemical Properties

2-(3,4-Dichlorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This interaction leads to the accumulation of acetylcholine, affecting nerve impulse transmission. Additionally, this compound can bind to specific receptors on cell membranes, altering their function and signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS) and subsequent cellular damage . This compound also affects gene expression by altering the transcriptional activity of specific genes involved in stress response and metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For instance, its binding to acetylcholinesterase results in enzyme inhibition, causing an accumulation of acetylcholine . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that prolonged exposure to this compound can lead to persistent oxidative stress and cellular damage . Additionally, its stability in various experimental conditions affects its efficacy and reliability in biochemical assays .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as reducing oxidative stress and modulating neurotransmitter levels . At high doses, it can cause toxic effects, including severe oxidative damage, disruption of cellular metabolism, and adverse behavioral changes . Understanding the dosage-dependent effects is crucial for determining the safe and effective use of this compound in research and therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, it can affect the activity of enzymes involved in the detoxification of reactive oxygen species, thereby influencing the overall redox balance in cells . Additionally, this compound may alter the levels of specific metabolites, impacting cellular energy production and metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . It can be actively transported across cell membranes and distributed to different cellular compartments . The localization and accumulation of this compound in specific tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its localization in the mitochondria can affect mitochondrial function and energy production . Understanding the subcellular distribution of this compound is essential for elucidating its precise mechanisms of action and potential therapeutic applications .

properties

IUPAC Name

2-(3,4-dichlorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2F6O/c10-5-2-1-4(3-6(5)11)7(18,8(12,13)14)9(15,16)17/h1-3,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCCWOKZXPBZZBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C(F)(F)F)(C(F)(F)F)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2070180
Record name 3,4-Dichloro-alpha,alpha-bis(trifluoromethyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2070180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

65072-48-2
Record name 3,4-Dichloro-α,α-bis(trifluoromethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65072-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, 3,4-dichloro-alpha,alpha-bis(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065072482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanol, 3,4-dichloro-.alpha.,.alpha.-bis(trifluoromethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3,4-Dichloro-alpha,alpha-bis(trifluoromethyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2070180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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